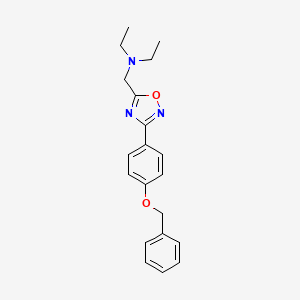

N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine

Descripción

N-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core. The oxadiazole ring is substituted at position 3 with a 4-(benzyloxy)phenyl group and at position 5 with a methylene-linked N-ethylethanamine (diethylamine) moiety.

Propiedades

IUPAC Name |

N-ethyl-N-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-23(4-2)14-19-21-20(22-25-19)17-10-12-18(13-11-17)24-15-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZXUZVOYBHVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, and the final product is obtained by coupling the intermediate with N-ethylethanamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyloxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Monoamine Oxidase Inhibition

One of the primary applications of compounds containing the oxadiazole moiety, including N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine, is their role as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Research has shown that derivatives of oxadiazole can act as selective and reversible inhibitors of MAO-B, which is particularly relevant for the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, studies have indicated that certain benzyloxy-substituted oxadiazole derivatives exhibit potent MAO-B inhibitory activity with IC50 values in the low micromolar range .

1.2. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in various studies. These compounds not only inhibit MAO-B but also demonstrate antioxidant effects and the ability to chelate metal ions, which are critical mechanisms in protecting neurons from oxidative stress and inflammation . The ability to cross the blood-brain barrier further enhances their potential as therapeutic agents for neurological disorders.

Pharmaceutical Formulations

2.1. Drug Development

The synthesis of this compound has implications in drug development. Its structural characteristics allow for modifications that can enhance its pharmacokinetic properties and efficacy. The incorporation of benzyloxy groups has been shown to improve solubility and bioavailability, making it a suitable candidate for formulation into pharmaceutical products .

2.2. Combination Therapies

Research has also explored the use of this compound in combination with other therapeutic agents to enhance treatment outcomes for conditions like depression and anxiety disorders. The synergistic effects observed when combining MAO inhibitors with other classes of antidepressants may lead to improved therapeutic strategies .

Data Table: Summary of Biological Activities

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N-A | MAO-B Inhibition | 0.062 | Competitive and reversible inhibitor |

| N-B | Neuroprotection | - | Exhibits antioxidant properties |

| N-C | Metal Chelation | - | Potentially reduces oxidative stress |

This table summarizes key findings related to the biological activities associated with compounds similar to this compound.

Mecanismo De Acción

The mechanism of action of N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Core Heterocycle Comparison

- 1,2,4-Oxadiazole (Target, ): Known for metabolic stability and hydrogen-bonding capacity due to nitrogen and oxygen atoms .

Actividad Biológica

N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine is a compound featuring an oxadiazole ring, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2, with a molecular weight of 337.4 g/mol. The compound includes a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various enzymes and pathways involved in disease processes. Key areas of focus include:

1. Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety can effectively inhibit Mycobacterium bovis and other pathogenic bacteria. The mechanism often involves disruption of critical biosynthetic pathways essential for bacterial survival .

2. Inhibition of Monoamine Oxidase (MAO)

Similar oxadiazole derivatives have shown potent inhibitory effects on MAO-B, an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Compounds with structural similarities to this compound have demonstrated IC50 values in the low nanomolar range (1.4–4.6 nM), indicating high potency and selectivity for MAO-B over MAO-A .

3. Anticancer Properties

Oxadiazole derivatives have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways . Specific derivatives have shown activity against prostate cancer cell lines (PC3) and gastric cancer cells (BGC823) .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity against several strains of bacteria. The most active compound exhibited MIC values significantly lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, this compound was tested for its ability to inhibit MAO-B in vitro and in vivo. The results indicated not only potent inhibition but also a favorable safety profile at therapeutic doses .

Research Findings Summary Table

| Activity | Target | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| MAO-B Inhibition | Monoamine Oxidase | 1.4 | >71,400 (high selectivity) |

| Antimicrobial | Mycobacterium bovis | <0.01 | High |

| Anticancer (PC3 cells) | Prostate Cancer | 10–20 | Moderate |

Q & A

Q. Critical Parameters :

- Temperature control to avoid side reactions (e.g., over-oxidation).

- Protective group strategy (e.g., benzyl groups for phenolic OH) to prevent undesired reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating high-purity product .

What spectroscopic and chromatographic methods are most effective for structural characterization of this compound?

Basic Research Question

A multi-technique approach is required:

- NMR spectroscopy :

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .

- IR spectroscopy : Identifies C=N stretching (1540–1600 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .

Data Contradiction Resolution : Discrepancies between NMR and MS data may arise from residual solvents or tautomerism. Re-run spectra in deuterated DMSO or CDCl₃ and compare with computational models (e.g., DFT-based chemical shift predictions) .

How can researchers optimize reaction conditions for improved yield and scalability?

Advanced Research Question

Design of Experiments (DOE) is critical for optimization:

- Variables : Temperature, solvent polarity (e.g., THF vs. DMF), stoichiometry (hydrazide:carboxylic acid ratio), and catalyst loading.

- Response Surface Methodology (RSM) : Identifies nonlinear interactions between variables. For example, increasing temperature beyond 100°C may degrade the oxadiazole ring, reducing yield .

- Scale-up Challenges :

What strategies are employed to analyze and resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

- Cross-validation with synthetic intermediates : Compare spectra of intermediates (e.g., benzyloxy precursors) to isolate discrepancies in the final product .

- Isotopic labeling : Introduce deuterium at suspected reactive sites (e.g., oxadiazole methyl group) to confirm assignments in ¹H NMR.

- X-ray crystallography : Resolves absolute configuration and confirms bond lengths/angles in crystalline derivatives .

Example : If ¹H NMR shows unexpected splitting in the ethylamine protons, consider dynamic effects (e.g., restricted rotation) or impurities. Variable-temperature NMR can distinguish these .

How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

Advanced Research Question

SAR Framework :

Core modifications : Synthesize analogs with:

- Varied substituents on the benzyloxy group (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃).

- Alternative heterocycles (e.g., 1,3,4-thiadiazole) replacing the oxadiazole ring .

Biological assays :

- Target-based screening : Test inhibition of enzymes (e.g., proteases, kinases) linked to disease pathways.

- Cellular assays : Measure cytotoxicity (MTT assay) and membrane permeability (Caco-2 model).

Q. Data Interpretation :

| Analog | Substituent | Enzyme IC₅₀ (nM) | Cytotoxicity (µM) |

|---|---|---|---|

| Parent | -OCH₂Ph | 150 | >100 |

| A | -NO₂ | 85 | 50 |

| B | -CF₃ | 200 | >100 |

Advanced Research Question

- DFT Calculations : Predict ionization potential, HOMO/LUMO gaps, and nucleophilic/electrophilic sites for reaction planning .

- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., SARS-CoV-2 main protease) to prioritize synthesis .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to flag liabilities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.